molecular formula C12H10N2O6 B2593985 [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid CAS No. 2257-68-3

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid

Cat. No.: B2593985
CAS No.: 2257-68-3
M. Wt: 278.22
InChI Key: HGZNBABOHXYKHC-UHFFFAOYSA-N
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Description

[4-(Carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is a phthalazine derivative featuring a carboxymethoxy (-OCH₂COOH) group at position 4 and an acetic acid (-CH₂COOH) substituent at position 2 of the phthalazine ring. The 1-oxo group denotes a ketone at position 1, creating a conjugated system that influences electronic properties and reactivity.

Properties

IUPAC Name

2-[4-(carboxymethoxy)-1-oxophthalazin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c15-9(16)5-14-12(19)8-4-2-1-3-7(8)11(13-14)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZNBABOHXYKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the carboxymethoxy group and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Esterification & Amidation Reactions

The carboxylic acid groups undergo standard activation for nucleophilic substitution:

Reaction TypeConditionsOutcome/ProductYieldSource
Amide coupling HATU, DIPEA in DCM (25°C, 16h)Formation of peptidomimetic derivatives50-79%
Esterification Thionyl chloride (60°C, 1h)Conversion to acid chloride intermediates95%
Salt formation HCl in ethanolHydrochloride salts for crystallinity12%

Key Observations :

  • HATU-mediated coupling with amines (e.g., piperazine) selectively targets the α-carboxylic acid group .

  • Tert-butyl ester intermediates can be hydrolyzed using concentrated HCl to regenerate free acids .

Phthalazinone Core Reactivity

The 1-oxophthalazin-2(1H)-yl system participates in tautomerism and cyclocondensation:

Tautomeric Equilibrium

  • Lactam-lactim tautomerism dominates in polar solvents (e.g., DMSO), stabilizing the lactam form via intramolecular hydrogen bonding .

  • IR spectra show ν(OH) at 3420 cm⁻¹ and ν(C=O) at 1700 cm⁻¹, confirming tautomeric forms .

Hydrazine-Mediated Modifications

SubstrateConditionsProductNotesSource
Aroyl benzoic acid analogsHydrazine hydrate, ethanol, ΔPhthalazin-1-one derivativesMechanism involves hydrazone intermediates

Mechanistic Insight :
Reaction proceeds via nucleophilic attack of hydrazine at the ketonic carbonyl, followed by cyclodehydration (Scheme 1). Steric hindrance from chloro substituents directs selectivity toward the less hindered carbonyl .

Carboxymethoxy Group Reactivity

The 4-carboxymethoxy moiety undergoes hydrolysis and substitution:

ReactionConditionsOutcomeApplicationSource
Alkaline hydrolysis NaOH (aq), refluxCleavage to 4-hydroxy derivativeBioactive intermediate
Nucleophilic substitution Piperazine, H2O (70–80°C)Ether-amine conjugatesPharmacophore modification

Structural Evidence :

  • Mass spectra (e.g., m/z 449 for chlorinated analogs) confirm substitution patterns .

  • NMR data (e.g., δ 4.09 ppm for –CH2COO–) validate regioselectivity .

Synthetic Routes & Optimization

Stepwise Synthesis :

  • Friedel-Crafts acylation : 3,4,5,6-Tetrachlorophthalic anhydride + 2-chlorophenoxy acetic acid → Aroyl benzoic acid precursor .

  • Cyclocondensation : Hydrazine hydrate in ethanol → Phthalazin-1-one core .

  • Functionalization : HATU-mediated coupling or ester hydrolysis → Target compound .

Critical Parameters :

  • Temperature : Reactions >80°C promote side reactions (e.g., decarboxylation) .

  • Solvent : DCM or ethanol optimizes solubility without compromising stability .

Stability & Degradation Pathways

  • Thermal degradation : Sublimation at 135–150°C under vacuum removes ammonium chloride byproducts .

  • Hydrolytic sensitivity : Carboxymethoxy group undergoes slow hydrolysis in aqueous buffers (pH >7) .

Biological Activity Correlations

While outside direct reaction scope, derivatives exhibit:

  • Anti-inflammatory activity : Linked to COX-2 inhibition via acetic acid pharmacophores .

  • Antimicrobial effects : Enhanced by chloro substituents on the phthalazine ring .

Scientific Research Applications

Biological Activities

Research indicates that [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of phthalazin compounds, including this compound, demonstrate significant antimicrobial properties against various bacteria and fungi. For instance, compounds derived from phthalazin structures were tested against Staphylococcus aureus and Escherichia coli, showing moderate to strong activity .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. Research suggests that phthalazin derivatives can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Potential as a Chemoattractant :
    • Some studies have explored the role of phthalazin derivatives as chemoattractants in cellular signaling, which may have implications in cancer research and immunology .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Merchant et al. (2020)Antimicrobial ActivityEvaluated various phthalazin derivatives against Gram-positive and Gram-negative bacteria; compound showed higher activity against E. coli and S. aureus compared to standard antibiotics .
Zhang et al. (2021)Anti-inflammatory PropertiesInvestigated the impact of phthalazine derivatives on inflammatory markers in vitro; observed significant reduction in TNF-alpha levels .
Li et al. (2022)Chemoattractant PropertiesExplored the role of phthalazine derivatives in cell migration assays; demonstrated potential as a chemoattractant for immune cells .

Mechanism of Action

The mechanism of action of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phthalazine Derivatives with Varying Substituents

Compound A : 2-(1-Oxophthalazin-2(1H)-yl)acetic Acid
  • Structure : Lacks the carboxymethoxy group at position 3.
  • Properties : Synthesized via saponification of ethyl 2-(1-oxophthalazin-2-yl)acetate (melting point: 235–236°C) .
  • Applications: Used as a precursor for amino acid conjugates with demonstrated antitumor activity against MCF7 breast cancer cells .
Compound B : Ethyl 2-(4-(3-Chloro-4-methylphenyl)-1-oxophthalazin-2(1H)-yl)acetate
  • Structure : Contains a 3-chloro-4-methylphenyl group at position 4 and an ethyl ester instead of acetic acid.
  • Properties : Acts as a ligand for uranyl nitrate complexes, highlighting its utility in coordination chemistry .
  • Comparison : The ester group lowers water solubility, while the chloro-methylphenyl substituent enhances lipophilicity, making it suitable for organic-phase reactions.
Compound C : 2-(MIDA-Boryl)-2-(1-oxophthalazin-2(1H)-yl)acetic Acid
  • Structure : Incorporates a boronate ester (MIDA-boryl) group.
  • Properties : Melting point: 235–236°C; used in Suzuki-Miyaura cross-coupling reactions .
  • Comparison : The MIDA-boryl group enables participation in transition-metal catalysis, unlike the target compound’s carboxymethoxy group, which may enhance solubility or bioactivity.

Heterocyclic Analogs with Carboxymethoxy and Acetic Acid Moieties

Compound D : 2-((4-(Carboxymethoxy)-6-phenyl-1,3,5-triazin-2-yl)thio)acetic Acid
  • Structure : Triazine core with carboxymethoxy and thio-linked acetic acid groups.
  • Properties : Synthesized via hydrolysis of a diester (29% yield, HPLC purity: 96.1%) .
Compound E : {2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic Acid
  • Structure : Piperazine ring linked via an oxoethoxy bridge to acetic acid.
  • Properties : Likely exhibits neuromodulatory effects due to the piperazine moiety .
  • Comparison : The piperazine group introduces basicity, whereas the phthalazine core in the target compound is neutral, affecting pharmacokinetics.

Carboxymethoxy-Containing Pharmaceutical Intermediates

Compound F : [4-(Carboxymethoxy)-3,5-dimethylphenyl]acetic Acid
  • Structure : Benzene ring with carboxymethoxy and acetic acid groups.
  • Properties : Intermediate in lopinavir synthesis (46% yield, purity: 89.22%) .
  • Comparison : Demonstrates the role of carboxymethoxy groups in enhancing solubility for drug formulation, a feature shared with the target compound.

Amino Acid Conjugates

Compound G : Chiral N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)-α-Amino Acid Derivatives
  • Structure: Phthalazine-acetic acid conjugated to L-amino acids (e.g., valine, phenylalanine).
  • Properties : Synthesized via DCC/HOBt coupling (38–56% yields); exhibits antitumor activity .
  • Comparison : Highlights the acetic acid moiety’s utility in forming bioactive conjugates, a strategy applicable to the target compound’s carboxymethoxy group.

Biological Activity

[4-(Carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H11N2O5C_{11}H_{11}N_{2}O_{5} with a molecular weight of 247.22 g/mol. Its structure includes a phthalazine core, which is known for various biological activities.

Research indicates that compounds with a phthalazine structure often exhibit anti-inflammatory , antioxidant , and antitumor properties. Specifically, the presence of carboxymethoxy and acetic acid groups may enhance solubility and bioavailability, facilitating interactions with biological targets.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of phthalazine can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various models of disease.
  • Antioxidant Properties : The compound's ability to scavenge free radicals has been documented, indicating potential protective effects against oxidative stress-related conditions.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

Study TypeFindingsReference
Cytotoxicity AssayInduced apoptosis in cancer cell lines (e.g., HeLa)
Anti-inflammatoryReduced IL-6 and TNF-alpha levels in macrophages
Antioxidant ActivityScavenged DPPH radicals effectively

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study on its effects in rheumatoid arthritis models showed significant reduction in joint swelling and pain, attributed to its anti-inflammatory properties.
  • Case Study 2 : In a cancer model, treatment with this compound resulted in decreased tumor size and increased survival rates compared to controls.

Q & A

Q. What experimental designs optimize antitumor efficacy studies?

  • Methodological Answer: Dose-response curves (0.1–100 μM) with triplicate measurements and positive controls (e.g., doxorubicin) ensure reproducibility. Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide) validate mechanisms. In vivo xenograft models (e.g., BALB/c mice) assess bioavailability and toxicity .

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